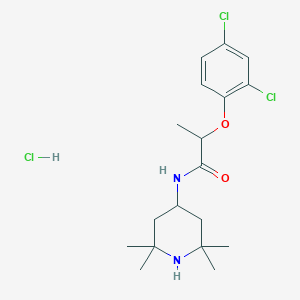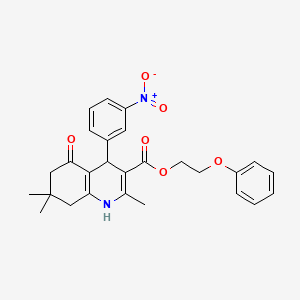![molecular formula C21H28O3 B4929413 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s, but its usage was discontinued due to the emergence of other more effective antidepressant drugs. However, Iproniazid has found its application in scientific research, especially in the field of neuroscience.
作用機序
The mechanism of action of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the inhibition of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
The increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain due to the inhibition of monoamine oxidase by 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene can have various biochemical and physiological effects. For instance, it can lead to an improvement in mood, reduction in anxiety, and an increase in cognitive performance.
実験室実験の利点と制限
One advantage of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in lab experiments is its ability to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on behavior and mood. However, one limitation of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene is its non-selective inhibition of monoamine oxidase, which can lead to the accumulation of tyramine and other biogenic amines in the body, leading to adverse effects such as hypertensive crisis.
将来の方向性
There are several future directions for the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in scientific research. One direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective MAOIs that can target specific monoamine oxidase isoforms, leading to fewer adverse effects. Additionally, the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in combination with other drugs or therapies for the treatment of depression and other mood disorders can be explored.
合成法
The synthesis of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the reaction of 3-isopropylphenol with 1,4-dibromobutane in the presence of sodium hydroxide to produce 1-[4-(3-isopropylphenoxy)butoxy]-4-bromobutane. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of copper powder to yield 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene.
科学的研究の応用
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene has found its application in scientific research, especially in the field of neuroscience. It is known to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
特性
IUPAC Name |
2-methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-8-7-9-19(15-18)23-12-5-6-13-24-20-11-10-17(3)14-21(20)22-4/h7-11,14-16H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHHJZYOGAWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

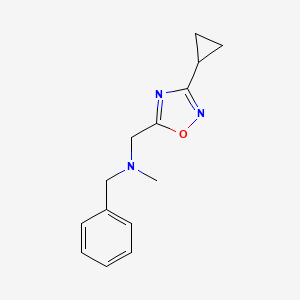
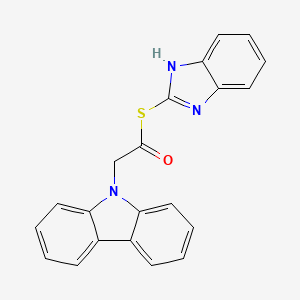
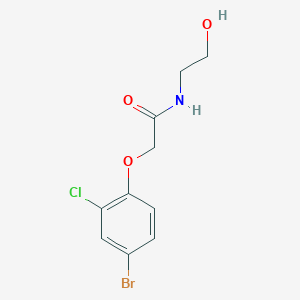

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)
